molecular formula C12HBr9 B129648 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl CAS No. 69278-62-2

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl

Cat. No. B129648
CAS RN: 69278-62-2
M. Wt: 864.3 g/mol
InChI Key: QLERKXRXNDBTDM-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl is a polybrominated biphenyl . Polybrominated biphenyls (PBBs) are a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl .


Molecular Structure Analysis

The molecular formula of 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl is C12HBr9 . It’s a part of the group of polybrominated biphenyls (PBBs), which are compounds with 1-10 bromine atoms attached to biphenyl .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl . This compound is also known as PBB 206 and has the molecular formula C12HBr9 with a molecular weight of 864.27 g/mol . Here are six unique applications:

  • Environmental Toxicology and Risk Assessment

    • Results : Understanding its impact helps assess environmental risks and develop mitigation strategies .
  • Food and Beverage Testing

    • Results : Accurate quantification of this compound aids in assessing food safety and quality .
  • Environmental Contaminant Monitoring

    • Results : Data on its presence and distribution inform pollution control efforts .
  • Endocrine Disruption Studies

    • Results : Insights into potential effects on hormone systems and reproductive health .
  • Biodegradation Research

    • Results : Identifying pathways for its breakdown aids in designing bioremediation strategies .
  • Chemical Synthesis and Derivatives

    • Results : Novel compounds with tailored properties for materials, such as flame retardants or liquid crystals .

Safety And Hazards

The use of polybrominated biphenyls (PBBs), including 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl, is banned or restricted in most areas due to their toxicity and persistence in the environment .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLERKXRXNDBTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219340
Record name 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl

CAS RN

69278-62-2
Record name 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,5',6-NONABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST225JYX2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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